Cas no 844885-33-2 (5-Fluoro-3,3',4'-trichlorobenzophenone)

5-Fluoro-3,3',4'-trichlorobenzophenone is a fluorinated and chlorinated benzophenone derivative with applications in pharmaceutical and agrochemical synthesis. Its key advantages include its role as a versatile intermediate in the preparation of bioactive compounds, owing to the presence of both fluorine and chlorine substituents, which enhance reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The electron-withdrawing properties of the halogen groups improve stability and facilitate further functionalization. This compound is particularly valuable in the development of advanced materials and specialty chemicals, where precise molecular modifications are required. Its high purity and consistent performance make it suitable for research and industrial-scale applications.
5-Fluoro-3,3',4'-trichlorobenzophenone structure
844885-33-2 structure
Product Name:5-Fluoro-3,3',4'-trichlorobenzophenone
CAS No:844885-33-2
MF:C13H6Cl3FO
MW:303.54354429245
CID:890076
PubChem ID:2759165
Update Time:2025-05-19

5-Fluoro-3,3',4'-trichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-3,3',4'-trichlorobenzophenone
    • (3-chloro-5-fluorophenyl)-(3,4-dichlorophenyl)methanone
    • (3-chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone
    • DTXSID30374665
    • (3-Chloro-5-fluoro-phenyl)-(3,4-dichloro-phenyl)-methanone
    • 844885-33-2
    • MFCD06201545
    • AKOS016018484
    • MDL: MFCD06201545
    • Inchi: 1S/C13H6Cl3FO/c14-9-3-8(4-10(17)6-9)13(18)7-1-2-11(15)12(16)5-7/h1-6H
    • InChI Key: RLKQDGGKBDSEHK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1C=C(C=C(C=1)Cl)F)=O)Cl

Computed Properties

  • Exact Mass: 301.94700
  • Monoisotopic Mass: 301.946826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 5.01690

5-Fluoro-3,3',4'-trichlorobenzophenone Security Information

5-Fluoro-3,3',4'-trichlorobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

5-Fluoro-3,3',4'-trichlorobenzophenone Pricemore >>

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Additional information on 5-Fluoro-3,3',4'-trichlorobenzophenone

5-Fluoro-3,3',4'-trichlorobenzophenone (CAS No. 844885-33-2): A Versatile Chemical Intermediate for Advanced Applications

5-Fluoro-3,3',4'-trichlorobenzophenone (CAS No. 844885-33-2) is a highly specialized fluorinated benzophenone derivative that has gained significant attention in pharmaceutical and materials science research. This compound, characterized by its unique trichloro-fluoro substitution pattern, serves as a crucial building block in the synthesis of various advanced materials and bioactive molecules. With the growing demand for fluorinated organic compounds in medicinal chemistry, 5-fluoro-3,3',4'-trichlorobenzophenone has emerged as a valuable intermediate for drug discovery programs targeting neurological disorders and metabolic diseases.

The molecular structure of 5-fluoro-3,3',4'-trichlorobenzophenone features a benzophenone core with strategic halogen substitutions at the 3, 3', and 4' positions, along with a fluorine atom at the 5 position. This specific arrangement of halogen atoms contributes to its remarkable electronic properties and makes it particularly useful in the development of photoactive materials. Recent studies in organic electronics have highlighted the potential of such halogenated benzophenones as components in organic light-emitting diodes (OLEDs) and photovoltaic devices, aligning with the global push for sustainable energy solutions.

In pharmaceutical applications, the 5-fluoro-3,3',4'-trichlorobenzophenone structure serves as a privileged scaffold for designing novel enzyme inhibitors. The presence of multiple halogen substituents enhances binding affinity to biological targets while the fluorine atom improves metabolic stability - a key consideration in modern drug design. Researchers are particularly interested in its potential for developing treatments for conditions like Alzheimer's disease and diabetes, addressing two of the most pressing healthcare challenges of our time.

The synthesis of 5-fluoro-3,3',4'-trichlorobenzophenone typically involves Friedel-Crafts acylation of appropriately substituted benzene derivatives, followed by careful halogenation steps. The process requires precise control of reaction conditions to achieve the desired regioselectivity and purity. Recent advancements in green chemistry have led to more sustainable production methods, reducing environmental impact while maintaining high yields - a response to the chemical industry's growing emphasis on eco-friendly processes.

Analytical characterization of 5-fluoro-3,3',4'-trichlorobenzophenone typically involves a combination of HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's distinct spectroscopic fingerprints allow for reliable quality control, essential for applications in regulated industries. With increasing regulatory scrutiny on chemical purity standards, manufacturers have developed advanced purification techniques to meet the stringent requirements of pharmaceutical clients.

Market trends indicate growing demand for halogenated benzophenone derivatives like 5-fluoro-3,3',4'-trichlorobenzophenone, particularly in Asia-Pacific regions where pharmaceutical and electronics manufacturing are expanding rapidly. The compound's versatile reactivity makes it attractive for custom synthesis services, with many contract research organizations adding it to their catalog of specialty intermediates. Industry analysts project steady growth in this niche market segment, driven by ongoing research into fluorinated therapeutics and advanced materials.

From a safety perspective, proper handling of 5-fluoro-3,3',4'-trichlorobenzophenone requires standard laboratory precautions for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this material. Storage recommendations typically include protection from light and moisture to maintain stability, with many suppliers offering specialized packaging solutions to ensure product integrity during transportation and storage.

The future research directions for 5-fluoro-3,3',4'-trichlorobenzophenone appear promising, with several patent applications filed in recent years covering its use in novel drug delivery systems and functional materials. Its unique combination of fluorine and chlorine substituents offers interesting possibilities for further chemical modifications, making it a valuable tool for medicinal chemists and materials scientists alike. As the scientific community continues to explore the potential of multihalogenated compounds, 5-fluoro-3,3',4'-trichlorobenzophenone is poised to play an increasingly important role in cutting-edge research and industrial applications.

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